Lutetium(III) sulfate hydrate
Description
Overview of Lanthanide Contraction Effects on Lutetium(III) Ion Hydration
The lanthanide contraction is the steady decrease in the atomic and ionic radii of the lanthanide elements as the atomic number increases from lanthanum (La) to lutetium (Lu). vedantu.com This phenomenon is caused by the poor shielding effect of the 4f electrons, which are added across the series. vedantu.com The ineffective shielding of the outer (n=5 and n=6) electrons from the increasing positive nuclear charge leads to a greater-than-expected decrease in atomic size. vedantu.com As a result, lutetium(III) has the smallest ionic radius of all the trivalent lanthanide ions. mdpi.com The ionic radius of the lanthanides decreases from 103 pm for La³⁺ to 86.1 pm for Lu³⁺. vedantu.com
This contraction significantly influences the hydration of the Lu³⁺ ion in aqueous solutions. Due to its high charge-to-radius ratio, the lutetium ion is strongly hydrated. mdpi.com The coordination number, which is the number of water molecules directly bonded to the metal ion, changes across the lanthanide series. Lighter rare earth ions are typically nonahydrates (nine water molecules), while heavier ones, like lutetium, are octahydrates (eight water molecules). mdpi.comd-nb.info However, some studies suggest a smooth transition in the hydration number from 9 to 8 across the series, with ions in the middle exhibiting non-integer hydration numbers. mdpi.com
The geometry of the hydrated lutetium(III) ion is predominantly an 8-fold square antiprism (SAP). researchgate.net However, a small percentage of 9-fold complexes with a tricapped trigonal prism (TTP) geometry have also been observed. researchgate.net The Lu-O bond distances in the hydrated complex have been reported to range from 2.282 Å to 2.35 Å. mdpi.com The water exchange process for the lutetium(III) aqua ion is believed to occur through an associative mechanism, where the SAP complex temporarily changes to a 9-fold TTP intermediate. researchgate.net
Significance of Lutetium(III) Sulfate (B86663) Hydrate (B1144303) within Rare Earth Element Chemistry
Lutetium(III) sulfate, as a representative compound of the heaviest lanthanide, holds a special place in rare earth element chemistry. The distinct properties of lutetium, largely stemming from the lanthanide contraction, make its compounds valuable in various specialized applications. samaterials.comwikipedia.org The separation of individual rare earth elements is often based on the differences in their basicity, and lutetium, being the least basic of the trivalent rare earth ions, is a key element in these separation processes. mdpi.com
Lutetium(III) sulfate hydrate serves as a precursor in the synthesis of other lutetium compounds and materials. For instance, it can be used to produce lutetium oxysulfate (Lu₂O₂SO₄) nanoparticles through thermal decomposition. scispace.com These materials have potential applications in areas like phosphors and catalysts. samaterials.comattelements.com The unique electronic configuration of the Lu³⁺ ion, with a full 4f shell, results in a lack of a magnetic moment, a property that distinguishes it from most other rare earth elements. samaterials.comamericanelements.com This makes lutetium compounds suitable for applications where magnetic interference is undesirable.
The solubility characteristics of lutetium(III) sulfate are also of practical importance. It is moderately soluble in water, and its solubility decreases with increasing temperature. americanelements.comscbt.com This property is utilized in various chemical processes, including the separation and purification of lutetium. wikipedia.org
Current Research Frontiers and Challenges in Lutetium(III) Compound Science
Current research on lutetium compounds is focused on exploring their potential in advanced materials and technologies. One of the key areas of investigation is the development of novel scintillators for medical imaging and radiation detection. hep.com.cn Lutetium-based materials, such as cerium-doped lutetium oxyorthosilicate (LSO), are used in positron emission tomography (PET) detectors. wikipedia.org Researchers are actively seeking to synthesize new lutetium compounds with improved scintillation properties. hep.com.cn
Another significant research frontier is in the field of catalysis. Lutetium compounds have shown promise as catalysts in various organic reactions, including petroleum cracking, alkylation, hydrogenation, and polymerization. samaterials.comattelements.com The high charge density of the Lu³⁺ ion can enhance catalytic activity in certain reactions.
The synthesis and characterization of new lutetium-based coordination compounds and organometallic complexes is an ongoing area of research. wikipedia.org These studies aim to understand the fundamental bonding and reactivity of lutetium and to develop new materials with tailored electronic, optical, and magnetic properties. researchgate.net
Despite the promising applications, there are challenges in the science of lutetium compounds. The rarity and high cost of lutetium can be a limiting factor for large-scale applications. americanelements.com Furthermore, the separation of lutetium from other rare earth elements remains a complex and energy-intensive process. vedantu.com Overcoming these challenges will be crucial for the continued development and application of lutetium-based materials. Recent research has also explored the behavior of lutetium under extreme conditions, such as high pressure, which could lead to the discovery of new phases with novel properties. oup.com
Data Tables
Table 1: Properties of Lutetium
| Property | Value | Unit |
|---|---|---|
| Atomic Number | 71 | |
| Atomic Weight | 174.967 | g/mol |
| Density | 9.84 | g/cm³ |
| Melting Point | 1663 | °C |
| Boiling Point | 3402 | °C |
| Crystal Structure | Hexagonal Close-Packed |
Data sourced from Stanford Advanced Materials samaterials.com
Table 2: Ionic Radii of Selected Lanthanides
| Element | Ionic Radius (pm) |
|---|---|
| Lanthanum (La³⁺) | 103 |
| Lutetium (Lu³⁺) | 86.1 |
Data sourced from Vedantu vedantu.com
Structure
2D Structure
Properties
IUPAC Name |
lutetium(3+);trisulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Lu.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHRLVMTECHAMB-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Lu+3].[Lu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Lu2O13S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60928736 | |
| Record name | Lutetium sulfate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13473-77-3 | |
| Record name | Lutetium sulfate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lutetium(III) sulfate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthesis and Preparation Methodologies for Lutetium Iii Sulfate Hydrate
Homogeneous Precipitation Techniques for Lutetium-Based Precursors
Homogeneous precipitation is a method utilized to produce uniform, fine particles of precursor materials. In this technique, the precipitating agent is not added directly but is generated slowly and uniformly throughout the solution, leading to controlled particle growth and morphology. While not exclusively used for the direct synthesis of the sulfate (B86663) hydrate (B1144303), it is a crucial method for creating highly uniform lutetium-based precursors. For instance, this method has been applied to synthesize nanosized, purified crystalline-phase lutetium aluminum garnet (LuAG), where the control over the precipitation of lutetium and aluminum compounds dictates the final particle size and surface morphology. This principle of controlled, gradual precipitation can be adapted to produce lutetium precursors that are then converted to Lutetium(III) sulfate.
Crystallization from Aqueous Solutions
The most common method for preparing Lutetium(III) sulfate hydrate is through crystallization from an aqueous solution. wikipedia.orgwikipedia.org Lutetium compounds typically exist in the +3 oxidation state, and its soluble salts, including the sulfate, form white crystalline solids upon drying. wikipedia.orgsamaterials.com The process generally begins with the creation of a lutetium sulfate solution. A common industrial route involves reacting Lutetium(III) oxide, the primary commercial form of lutetium, with sulfuric acid.
Reaction Scheme: Lu₂O₃ + 3H₂SO₄ → Lu₂(SO₄)₃ + 3H₂O
The resulting aqueous solution of lutetium sulfate is then concentrated, typically by heating, to create a supersaturated solution. As the solution cools or as the solvent (water) evaporates, the solubility of the lutetium sulfate decreases, leading to the formation of crystals. wikipedia.org Because the crystallization occurs from water, water molecules become incorporated into the crystal lattice, forming the hydrated salt, this compound. wikipedia.org The octahydrate form, Lu₂(SO₄)₃·8H₂O, is a commonly cited stable hydrate.
In the broader context of rare earth element production, crystallization serves as a critical separation technique. After leaching crushed minerals with sulfuric acid, a series of chemical steps are used to remove other elements. Lutetium and other rare earths are often separated from each other through processes like fractional crystallization of double salts, such as with ammonium nitrate. wikipedia.org
Preparation of High-Purity this compound
For many of its applications in ceramics, phosphors, and as a precursor for laser crystals, high purity of the lutetium compound is essential. samaterials.com
Achieving ultra-high purity levels (e.g., 99.99% or 99.999%) requires advanced purification techniques to remove other rare earth elements, which are chemically very similar to lutetium. Methods such as ion exchange chromatography and solvent extraction are indispensable.
Ion Exchange Chromatography: This technique separates ions based on their affinity for an ion-exchange resin. In this process, a solution containing a mixture of rare earth ions is passed through a column packed with the resin. The ions are selectively washed out using a suitable complexing agent, allowing for the isolation of highly pure lutetium. wikipedia.org
Solvent Extraction: This method relies on the differential solubility of rare earth salts in two immiscible liquid phases. By using multi-stage extraction processes, lutetium can be selectively transferred from an aqueous phase to an organic phase (or vice-versa), leaving impurities behind.
These purification steps are typically performed on a soluble lutetium salt before the final crystallization into the sulfate hydrate, ensuring the final product meets stringent purity standards.
An alternative route to high-purity compounds involves the use of nanoscale precursors. High-purity lutetium nanopowders can be synthesized as spherical particles with a high surface area. These nanoscale elemental powders can then serve as highly reactive starting materials for synthesis. They can be dispersed in solution to form a nanofluid or suspension, which can then be reacted with sulfuric acid to produce Lutetium(III) sulfate. The high surface area of the nanoparticles can lead to faster and more complete reactions, providing a pathway to high-purity products.
Properties of Lutetium Nanoparticles
| Property | Description |
|---|---|
| Form | Spherical, high surface area particles |
| Typical Size | 10 - 100 nanometers (nm) |
| Purity | Available in high purity and ultra-high purity forms |
| Availability | As powder or as a dispersion (nanofluid) |
Control of Hydration Stoichiometry in this compound Synthesis
The number of water molecules in the hydrated crystal, known as the hydration stoichiometry, is a critical parameter that can influence the material's physical properties. Lutetium(III) sulfate is known to form various hydrates, with the octahydrate (Lu₂(SO₄)₃·8H₂O) being a common form.
The control of this stoichiometry is primarily achieved by carefully managing the conditions during crystallization and subsequent drying. The key parameters are temperature and the partial pressure of water vapor (humidity).
The stability of a particular hydrate is dependent on temperature, as illustrated by the phase diagrams of other metal sulfate-water systems, such as the sodium sulfate-water system. In this system, different hydrates like the decahydrate and the anhydrous form are stable within specific temperature ranges. Similarly, for Lutetium(III) sulfate, a specific hydrate will be the thermodynamically stable phase under a given set of temperature and humidity conditions. By precisely controlling the temperature and atmospheric moisture content during the final drying phase of the synthesis, it is possible to selectively isolate a desired hydrate. For example, gentle drying at lower temperatures under controlled humidity would favor the formation of higher hydrates, while more aggressive heating would lead to lower hydrates or the anhydrous salt. The initial step in the thermal decomposition of hydrated metal salts is typically the loss of water molecules.
Advanced Spectroscopic Characterization of Lutetium Iii Sulfate Hydrate and Its Aqueous Species
Vibrational Spectroscopy Investigations
Vibrational spectroscopy, encompassing both Raman and Fourier Transform Infrared (FT-IR) techniques, serves as a powerful tool for probing the bonding and structure of lutetium(III) aqua ions and the solid hydrate (B1144303). americanpharmaceuticalreview.com These methods are sensitive to the vibrations of chemical bonds, offering a fingerprint of the molecular structure and its interactions. mdpi.com
Raman spectroscopy is particularly effective for studying the symmetric vibrations of the hydrated lutetium(III) ion in aqueous solution. The technique relies on the inelastic scattering of monochromatic light, which provides information about the vibrational modes of a molecule. nih.gov
In dilute aqueous solutions of its salts (e.g., perchlorate), the lutetium(III) ion exists as a well-defined octaaqua complex, [Lu(H₂O)₈]³⁺. libretexts.org Raman spectroscopic studies of these solutions reveal a distinct, strongly polarized band at approximately 396 cm⁻¹. This band is assigned to the totally symmetric stretching vibration (ν₁) of the Lu-O bonds within the [Lu(OH₂)₈]³⁺ hydration cluster. libretexts.org The strong polarization of this band confirms its symmetric character, corresponding to the "breathing mode" of the LuO₈ skeleton. libretexts.org
The position of this ν₁ (Lu-O) band is sensitive to changes in the first coordination sphere. For instance, in concentrated lutetium(III) chloride solutions, the band shifts to a lower frequency of around 390 cm⁻¹. This downshift is indicative of the displacement of a water molecule by a chloride ion, forming an inner-sphere chloro-complex such as [Lu(OH₂)₇Cl]²⁺. nih.gov
While direct studies on the concentration dependence of the ν₁ (Lu-O) band intensity for lutetium(III) sulfate (B86663) are not widely available, data from the analogous heavy lanthanide ion Ytterbium(III) shows that the area of the corresponding ν₁ (Yb-O) band increases in a near-linear fashion with increasing solute concentration. libretexts.org This relationship suggests that quantitative Raman spectroscopy can be used to determine the concentration of the hydrated metal ion species in solution.
Table 1: Raman Vibrational Modes for Aqueous Lutetium(III) Species
| Species | Vibrational Mode | Wavenumber (cm⁻¹) | Notes |
| [Lu(H₂O)₈]³⁺ | ν₁ (Lu-O) Symmetric Stretch | 396 | "Breathing mode" of the aqua ion. Observed in perchlorate (B79767) solutions. libretexts.org |
| [Lu(OH₂)₇Cl]²⁺ | ν₁ (Lu-O) Symmetric Stretch | 390 | Downshift indicates inner-sphere complexation with chloride. nih.gov |
Isotopic substitution, particularly replacing normal water (H₂O) with heavy water (deuterium oxide, D₂O), is a classic method in vibrational spectroscopy to confirm band assignments. libretexts.org When an atom is replaced by a heavier isotope, the reduced mass of the vibrating system increases, resulting in a predictable downshift (a shift to lower wavenumber) of the associated vibrational frequency. libretexts.orgebsco.com The magnitude of this shift is related to the square root of the ratio of the reduced masses.
For the lutetium(III) aqua ion, substituting D₂O for H₂O would primarily affect the vibrations involving hydrogen atoms. However, the Lu-O stretching mode is also affected, as the entire water molecule's mass increases from approximately 18 amu to 20 amu. This change in ligand mass leads to a measurable decrease in the ν₁ (Lu-O) frequency.
Experimental studies on the analogous [Yb(H₂O)₈]³⁺ complex have confirmed this isotopic shift. libretexts.org The observed downshift of the ν₁ (Yb-O) band in D₂O provides definitive evidence that this mode corresponds to the metal-oxygen vibration of the hydrated cation. A similar effect is expected for the [Lu(H₂O)₈]³⁺ complex, where the ν₁ band at 396 cm⁻¹ in H₂O would shift to a lower wavenumber in D₂O, confirming its assignment as the symmetric Lu-O stretching vibration. libretexts.orgresearchgate.net
FT-IR spectroscopy is a powerful technique for characterizing the structure of solid-state compounds like lutetium(III) sulfate hydrate. arizona.edu It measures the absorption of infrared radiation, which excites molecular vibrations. This method is highly sensitive to the vibrations of both the sulfate anions and the water molecules of hydration, providing key structural information.
In the solid state, the local environment can lower the symmetry of the sulfate ion (SO₄²⁻), which has tetrahedral (Td) symmetry as a free ion. This reduction in symmetry causes vibrational modes that are degenerate (occur at the same frequency) in the free ion to split into multiple distinct bands, and modes that are IR-inactive to become active. arizona.edu Analysis of the FT-IR spectrum of this compound would therefore reveal the nature of the sulfate coordination.
The key vibrational modes for analysis include:
Sulfate (SO₄²⁻) Vibrations: The free sulfate ion has four fundamental vibrational modes: ν₁ (symmetric stretch, ~981 cm⁻¹), ν₂ (symmetric bend, ~451 cm⁻¹), ν₃ (antisymmetric stretch, ~1104 cm⁻¹), and ν₄ (antisymmetric bend, ~613 cm⁻¹). In the FT-IR spectrum of the solid hydrate, the triply degenerate ν₃ and doubly degenerate ν₂ modes are of particular interest. If the sulfate ion coordinates directly to the Lu³⁺ ion (inner-sphere complexation), its symmetry will be lowered, causing the ν₃ band to split into two or three distinct peaks and the ν₁ band (normally only Raman-active) to appear as a weak absorption. arizona.edumpg.deprinceton.edu
Water of Hydration (H₂O) Vibrations: The spectrum will also show characteristic bands for the water molecules. These include the H-O-H bending vibration (δ) typically seen around 1600-1650 cm⁻¹ and a broad band corresponding to O-H stretching vibrations (ν) in the 3000-3600 cm⁻¹ region. mpg.de The broadness and position of the O-H stretching band provide information about the strength of hydrogen bonding within the crystal lattice. Additional bands at lower frequencies (e.g., 600-900 cm⁻¹) can be attributed to librational (rocking or wagging) modes of the coordinated water molecules. mpg.de
Table 2: Expected FT-IR Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Structural Significance |
| SO₄²⁻ | ν₃ (Antisymmetric Stretch) | 1050 - 1200 | Splitting of this band indicates coordination to Lu³⁺ and lowering of symmetry. arizona.edumpg.de |
| SO₄²⁻ | ν₁ (Symmetric Stretch) | 980 - 1000 | Appearance in IR spectrum indicates lowered symmetry. researchgate.net |
| SO₄²⁻ | ν₄ (Antisymmetric Bend) | 610 - 640 | May show splitting upon coordination. mpg.de |
| H₂O | ν (O-H Stretch) | 3000 - 3600 | Broad band indicative of hydrogen bonding. mpg.de |
| H₂O | δ (H-O-H Bend) | 1600 - 1650 | Confirms the presence of water of hydration. mpg.de |
| H₂O | Librational Modes | 600 - 900 | Characteristic of coordinated water molecules. mpg.de |
Raman Spectroscopy of Lutetium(III) Aqua Ions in Solution
X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) Studies
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides precise information about the local geometric and electronic structure of a specific absorbing atom. nih.gov By analyzing the fine structure on the high-energy side of an absorption edge (EXAFS region), one can determine key structural parameters such as bond distances, coordination numbers, and the identity of neighboring atoms for the element of interest. nih.govnih.gov
EXAFS is ideally suited for determining the structure of the hydration shell around the Lu³⁺ ion in both disordered aqueous solutions and crystalline solids. Several studies on aqueous solutions of Lu³⁺ have provided a consistent picture of its immediate hydration environment. arizona.eduresearchgate.net
In Solution: EXAFS analysis of dilute aqueous solutions containing Lu³⁺ consistently shows that the ion is directly coordinated by a well-defined first hydration shell of oxygen atoms from water molecules. researchgate.net The key findings from these studies are:
Coordination Number (CN): The dominant configuration of the lutetium(III) aqua ion is an 8-fold coordination, forming the [Lu(H₂O)₈]³⁺ species. nih.govuniroma1.it Some studies suggest a small fraction of 9-fold complexes may also exist in equilibrium. nih.govuniroma1.it
Lu-O Bond Distance: The average lutetium-oxygen bond distance (Lu-O) in the first hydration shell is determined with high precision to be in the range of 2.32 to 2.35 Å. arizona.eduresearchgate.net This distance is the shortest among all lanthanide(III) ions, a direct consequence of the lanthanide contraction.
Structure: The geometry of the dominant 8-coordinate aqua ion is best described as a square antiprism (SAP). nih.govresearchgate.net
In Solid State: While specific EXAFS data for solid this compound is scarce, the technique can be readily applied to determine its structure. The analysis would provide the Lu-O distances for oxygen atoms from both the coordinated water molecules and the sulfate ions, as well as the coordination number of the lutetium center. Based on crystal structures of analogous hydrated heavy lanthanide sulfates, such as [CsEu(H₂O)₃(SO₄)₂]·H₂O, it is expected that the Lu³⁺ ion would be coordinated by oxygen atoms from both water molecules and bridging sulfate groups. mdpi.com EXAFS would be able to precisely measure these distinct Lu-O bond lengths and confirm the coordination number in the solid lattice, providing a direct comparison to the structure observed in the solution state. iaea.org
Table 3: Structural Parameters of the First Hydration Shell of Lutetium(III) from EXAFS and Related Methods
| State | Coordination Number (CN) | Lu-O Bond Distance (Å) | Predominant Geometry |
| Aqueous Solution | 8.1 ± 0.2 | 2.32 - 2.35 | Square Antiprism (SAP) arizona.eduresearchgate.net |
| Solid Hydrate (Expected) | ~8-9 | (Not directly measured) | Coordination from both H₂O and SO₄²⁻ is expected. mdpi.com |
Quantification of Lu-O Bond Distances
The precise determination of the bond distance between the lutetium(III) ion (Lu³⁺) and the oxygen atoms of its coordinating water molecules is fundamental to understanding the structure of this compound in its aqueous state. This structural parameter is critical as it governs the stability and reactivity of the hydrated cation. Techniques such as Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy and quantum mechanical simulations are pivotal in providing these measurements.
Quantum Mechanical Charge Field (QMCF) molecular dynamics simulations have been employed to model the behavior of Lu³⁺ in a dilute aqueous solution. These simulations predict a highly defined first hydration shell. The radial distribution function derived from these models indicates a most probable Lu-O bond distance of approximately 2.345 Å. aip.org This theoretical value is in strong agreement with experimental data obtained from EXAFS and X-ray diffraction studies, which provide averaged measurements of the bond lengths in the local coordination environment of the lutetium ion. aip.org
EXAFS studies on lutetium-containing compounds confirm that the Lu³⁺ ion is typically coordinated by multiple oxygen atoms in its first shell. nih.gov The consistency between theoretical and experimental values underscores the accuracy of the models used to describe the ion-water interactions.
Below is a data table summarizing the quantified Lu-O bond distances for hydrated Lutetium(III) as determined by various methods.
| Method | Coordination Number (CN) | Lu-O Bond Distance (Å) | Reference |
| QMCF Simulation | 8 | 2.345 | aip.org |
| EXAFS / X-ray Diffraction | 8-9 | ~2.34 - 2.36 | aip.org |
Note: The coordination number and bond distances can be influenced by the presence of counter-ions and the physical state of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Hydration Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to probe the local chemical environment of atomic nuclei. In the context of this compound, NMR can provide detailed insights into the hydration structure and dynamics of the Lu³⁺ ion in aqueous solutions.
In ¹H NMR spectroscopy of aqueous solutions, the chemical shift of water protons is highly sensitive to the presence of dissolved ions. The Lutetium(III) ion possesses a filled 4f electronic shell, which renders it diamagnetic. When this compound is dissolved in water, the Lu³⁺ ions coordinate water molecules, forming a primary hydration shell.
The strong electrostatic field of the trivalent Lu³⁺ ion polarizes the electron clouds of the oxygen atoms in the coordinated water molecules. This polarization effect deshields the water protons, causing their resonance to shift to a lower field (downfield shift) compared to bulk water. The magnitude of this shift is dependent on the concentration of the Lu³⁺ ions and the temperature. While specific experimental values for Lutetium(III) sulfate solutions are not widely reported, the expected effect is a slight downfield shift of the water proton signal, indicative of the strong ion-dipole interactions within the hydration sphere. The chemical shift of the residual HDO peak in D₂O is known to be very temperature-dependent but remarkably independent of the solute and pH. illinois.edu
The table below illustrates the expected qualitative effect of the diamagnetic Lu³⁺ ion on the ¹H NMR chemical shift of water.
| Sample | Expected ¹H Chemical Shift of Water (ppm) | Predominant Effect |
| Pure Water (H₂O/D₂O) | ~4.7-4.8 (at 298 K) | Reference |
| Aqueous Lu₂(SO₄)₃ | > 4.8 | Downfield shift due to polarization by diamagnetic Lu³⁺ |
While ³⁵Cl NMR spectroscopy is not directly applicable to studying this compound, as it specifically probes the chloride ion (Cl⁻), it is an invaluable technique for investigating ion pairing and hydration dynamics in lutetium halide solutions. The principles derived from such studies are relevant to understanding the broader behavior of Lu³⁺ in aqueous environments.
The ³⁵Cl nucleus is a quadrupolar nucleus, meaning its NMR signal is extremely sensitive to the symmetry of the local electric field. In a solution containing only hydrated chloride ions, the electric field is highly symmetric, resulting in a relatively sharp NMR signal. However, in a solution of Lutetium(III) chloride, direct contact or close association between the Lu³⁺ cation and the Cl⁻ anion disrupts this symmetry. This interaction creates a large electric field gradient at the chlorine nucleus, leading to very efficient quadrupolar relaxation and a significant broadening of the ³⁵Cl NMR signal. The extent of this line broadening can be used to quantify the degree of ion pairing and to study the kinetics of ligand exchange between the first coordination sphere of the Lu³⁺ ion and the bulk solution.
Luminescence Spectroscopy of Doped Lutetium(III) Sulfate Systems
This compound can serve as an excellent host material for luminescent dopant ions, typically other rare-earth elements. The Lu³⁺ ion itself is not luminescent as it lacks accessible electronic energy levels for emission in the UV-visible range. However, its closed-shell electronic configuration and its similar ionic radius to other trivalent lanthanides make it an ideal, optically inactive component in a phosphor lattice.
When this compound is doped with activator ions such as Cerium(III) or Terbium(III), the resulting material can exhibit strong photoluminescence. The emission characteristics are determined by the electronic transitions within the dopant ion.
Cerium(III) Doping: Doping with Ce³⁺ typically results in a broad emission band due to the allowed 5d → 4f electronic transitions. The exact position of the emission peak is highly sensitive to the crystal field of the host lattice. In many lutetium-based hosts, Ce³⁺ emission occurs in the blue to cyan region of the spectrum. For instance, in some lutetium silicates, replacing O²⁻ with N³⁻ can shift the emission band from blue (423 nm) to cyan (460 nm). rsc.org
Terbium(III) Doping: Doping with Tb³⁺ results in characteristic sharp, narrow-line emissions due to forbidden 4f → 4f transitions. The most prominent emission is typically in the green region of the spectrum, corresponding to the ⁵D₄ → ⁷F₅ transition at approximately 545 nm. Other weaker emissions corresponding to transitions to different ⁷Fⱼ levels are also observed.
The following table summarizes the typical emission properties of these dopants in lutetium-based host materials.
| Dopant Ion | Excitation Transition | Emission Transition | Typical Emission Wavelength | Emitted Color |
| Ce³⁺ | 4f → 5d | 5d → 4f (²F₅/₂, ²F₇/₂) | ~420 - 460 nm (Broadband) | Blue / Cyan |
| Tb³⁺ | 4f → 5d or 4f → 4f | ⁵D₄ → ⁷F₅ | ~545 nm (Sharp) | Green |
| Tb³⁺ | 4f → 5d or 4f → 4f | ⁵D₄ → ⁷F₆ | ~489 nm (Sharp) | Blue-Green |
In systems co-doped with two or more different rare-earth ions, energy transfer can occur from one ion (the sensitizer) to another (the activator). This process is crucial for enhancing the luminescence efficiency of the activator. A common example is the co-doping of a lutetium host with Ce³⁺ (sensitizer) and Tb³⁺ (activator).
The mechanism for energy transfer is governed by several factors, primarily the spectral overlap between the emission spectrum of the sensitizer (B1316253) and the absorption spectrum of the activator. In the Ce³⁺/Tb³⁺ system, the broad blue emission from Ce³⁺ (5d → 4f) overlaps with the 4f → 5d absorption bands of Tb³⁺. This spectral overlap allows for non-radiative energy transfer from an excited Ce³⁺ ion to a nearby Tb³⁺ ion. rsc.org
The primary mechanism for this transfer is often an electric multipolar interaction, such as a dipole-dipole or dipole-quadrupole interaction. rsc.org The efficiency of this transfer (η_T) can be determined by analyzing the luminescence decay times of the sensitizer (Ce³⁺) in the presence and absence of the activator (Tb³⁺). The relationship is given by:
η_T = 1 - (τ_S / τ_S₀)
where τ_S is the decay lifetime of the sensitizer in the presence of the activator, and τ_S₀ is the intrinsic lifetime of the sensitizer in the absence of the activator. A significant decrease in the sensitizer's lifetime upon co-doping is direct evidence of efficient energy transfer. semanticscholar.org This process allows for the efficient excitation of the activator (Tb³⁺) via the strongly absorbing sensitizer (Ce³⁺), leading to enhanced green emission from the material. nih.govuu.nl
Correlation of Luminescence with Local Symmetry and Hydration
The luminescence properties of lanthanide ions are exquisitely sensitive to their immediate coordination environment. For this compound, while the Lu³⁺ ion itself is not luminescent, doping with a luminescent lanthanide probe, such as europium(III), allows for detailed characterization of the local symmetry and hydration state. The principles derived from studying the luminescence of such probes are directly applicable to understanding the structural environment of the lutetium ion in the sulfate hydrate matrix.
Influence of Local Symmetry:
The local symmetry of the lanthanide ion site dictates the splitting of the emission bands. utm.md In a highly symmetrical environment, certain electronic transitions are forbidden, leading to a simpler emission spectrum. Conversely, a lower symmetry environment removes these restrictions, resulting in a more complex spectrum with more emission lines. For instance, the transition of a Eu³⁺ probe is particularly sensitive to the local environment. A change from a higher symmetry (e.g., C₃) to a lower symmetry (e.g., C₁) can alter the luminescence spectrum, shorten the radiative lifetime, and increase the luminescence efficiency. researchgate.net
In the context of this compound, variations in the crystal structure or the presence of defects can lead to different local symmetries for the Lu³⁺ sites. These differences would be reflected in the luminescence of a doped probe ion. For example, in a study of a ten-coordinated europium(III) sulfate crystal, minute deviations from ideal symmetry were shown to have a discernible effect on the luminescence data. researchgate.netrsc.orgresearchgate.net
Impact of Hydration State:
The number of water molecules directly coordinated to the lanthanide ion, known as the hydration number, is a critical factor affecting luminescence. Water molecules, with their high-frequency O-H vibrational oscillators, provide an efficient non-radiative decay pathway for the excited state of the lanthanide ion. nih.gov This quenching effect leads to a decrease in the luminescence lifetime and quantum yield.
The relationship between the luminescence lifetime (τ) and the number of coordinated water molecules (q) for a Eu³⁺ probe is well-established and can be described by empirical equations. This allows for the determination of the hydration number by measuring the luminescence decay rate. For example, the presence of water molecules in the inner coordination sphere of europium(III) complexes can be detected and quantified by analyzing the luminescence lifetime. nih.govacs.org In aqueous solutions of lutetium(III), the ion is strongly hydrated. mdpi.com As the concentration of the salt changes, the number of water molecules in the first hydration sphere can be affected, which would be observable through the luminescence of a probe ion.
The following table illustrates the typical effect of hydration on the luminescence lifetime of a Eu³⁺ probe, which can be used to infer the hydration state around the Lu³⁺ ion in this compound.
| Hydration State (Number of Coordinated H₂O molecules) | Typical Luminescence Lifetime (ms) |
| 0 | > 1.0 |
| 1 | ~0.6 - 0.7 |
| 2 | ~0.4 - 0.5 |
| 3 | ~0.3 |
| 8-9 (Aqueous solution) | ~0.1 - 0.2 |
Note: These are representative values for Eu³⁺ and can vary depending on the specific host matrix and other coordinated ligands.
The emission spectrum of a Eu³⁺ probe also provides information about the local environment. The intensity ratio of the hypersensitive transition to other transitions is particularly sensitive to the coordination environment and can be used to probe changes in symmetry and hydration. nih.govacs.org
Crystallographic and Structural Analysis of Lutetium Iii Sulfate Hydrate
Single Crystal X-ray Diffraction (XRD) Studies of Hydrated Phases
Lutetium(III) sulfate (B86663) octahydrate, Lu₂(SO₄)₃·8H₂O, is isostructural with the other late lanthanide(III) sulfate octahydrates, such as those of terbium, dysprosium, holmium, and thulium. These compounds crystallize in the monoclinic system. researchgate.net The systematic study of these related compounds allows for a confident determination of the crystallographic parameters for the lutetium analog.
The space group for this series of lanthanide sulfate octahydrates is consistently identified as C2/c. researchgate.net A space group is a mathematical description of the symmetry of a crystal, incorporating translational symmetry along with point group symmetries like rotations and reflections. wikipedia.org The unit cell is the basic repeating block of the crystal structure. Its dimensions (the lengths of the axes a, b, c and the angle β for a monoclinic system) define the size and shape of this repeating unit. cam.ac.uk
Based on the trend of lanthanide contraction, where the ionic radius decreases across the series, the unit cell parameters for lutetium(III) sulfate octahydrate are expected to be slightly smaller than those of its lighter lanthanide counterparts. wikipedia.orgvedantu.com For example, the crystallographic data for the closely related thulium(III) sulfate octahydrate provides a strong model for the lutetium compound. researchgate.net
| Parameter | Value (for Ln = Tm) researchgate.net | Description |
|---|---|---|
| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique angle. |
| Space Group | C2/c | The specific symmetry group describing the crystal's internal arrangement. researchgate.net |
| a | 13.4118(14) Å | Unit cell axis length. |
| b | 6.6402(6) Å | Unit cell axis length. |
| c | 18.1040(16) Å | Unit cell axis length. |
| β | 101.980(8)° | The angle between the 'a' and 'c' axes in the monoclinic system. |
| Z | 4 | The number of formula units per unit cell. |
In the solid-state structure of lutetium(III) sulfate octahydrate, the lutetium(III) ion is surrounded by oxygen atoms from both water molecules and sulfate anions. The late lanthanides, including lutetium, typically exhibit a coordination number (CN) of 8 in their hydrated sulfate salts. researchgate.net This arrangement forms a coordination polyhedron around the central Lu³⁺ ion, which adopts a square antiprismatic geometry. researchgate.netresearchgate.net This polyhedron is defined by the eight vertices where the coordinating oxygen atoms reside.
Powder X-ray Diffraction (XRD) for Phase Identification and Crystallinity
Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. units.it Unlike single-crystal XRD, PXRD is performed on a sample composed of many small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint that is unique to a specific crystalline phase. nasa.gov
For lutetium(III) sulfate hydrate (B1144303), PXRD is used for several key purposes:
Phase Identification : The technique can readily distinguish between different hydrated forms (e.g., octahydrate, nonahydrate, or other hydrates), the anhydrous form, and any potential crystalline impurities. units.it By comparing the experimental diffraction pattern to reference patterns in databases like the Powder Diffraction File (PDF), the exact crystalline phases present in a sample can be identified.
Crystallinity Assessment : The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity of the sample. Sharp, well-defined peaks are indicative of a highly crystalline material, whereas broad humps suggest the presence of amorphous or poorly crystalline components. nasa.gov
Lattice Parameter Refinement : While less precise than single-crystal methods, PXRD data can be used to refine the unit cell parameters of a known phase. This can be useful for studying the effects of subtle compositional changes or environmental conditions on the crystal structure.
Analysis of Hydration Numbers and Coordination Geometries in Solution and Solid State
The coordination environment of the lutetium(III) ion is not static and varies between the solid state and aqueous solution, where a dynamic equilibrium between different hydrated species exists. researchgate.net
In aqueous solution, the lutetium(III) ion is known to exist in a dynamic equilibrium between an eight-coordinate and a nine-coordinate species. wikipedia.orgresearchgate.net This equilibrium involves the association or dissociation of a ninth water molecule in the primary coordination sphere of the Lu³⁺ ion.
[Lu(H₂O)₈]³⁺ + H₂O ⇌ [Lu(H₂O)₉]³⁺
This equilibrium is characteristic of the middle-to-late lanthanides. For the heavier lanthanides like lutetium, the smaller ionic radius leads to increased steric crowding, which favors the lower coordination number. researchgate.net Consequently, the eight-coordinate octahydrate species, [Lu(H₂O)₈]³⁺, is the predominant form for lutetium in aqueous solution. researchgate.netresearchgate.net Experimental and computational studies have shown the average hydration number for the Lu³⁺ ion in solution to be approximately 8.1 to 8.2, confirming the coexistence of both species, with the octahydrate being the major component. wikipedia.org
The two species in the hydration equilibrium adopt distinct and well-defined coordination geometries. researchgate.netresearchgate.net
Square Antiprismatic (SAP) : The eight-coordinate [Lu(H₂O)₈]³⁺ aqua-ion adopts a square antiprismatic geometry. This polyhedron can be visualized as a cube where one face has been twisted 45 degrees relative to the opposite face. This is the geometry observed in the solid-state structure of the octahydrate salt and is the dominant configuration in solution. researchgate.net
Tricapped Trigonal Prismatic (TTP) : The nine-coordinate [Lu(H₂O)₉]³⁺ species adopts a tricapped trigonal prismatic geometry. This polyhedron consists of a trigonal prism with an additional ligand (a "cap") centered over each of the three rectangular faces. This geometry is more common for the larger, early lanthanide ions but exists in equilibrium for lutetium in solution. researchgate.net
| Species | Coordination Number (CN) | Geometry | Prevalence |
|---|---|---|---|
| [Lu(H₂O)₈]³⁺ | 8 | Square Antiprismatic (SAP) researchgate.netresearchgate.net | Major species in solid state and solution researchgate.net |
| [Lu(H₂O)₉]³⁺ | 9 | Tricapped Trigonal Prismatic (TTP) researchgate.netresearchgate.net | Minor species in solution equilibrium wikipedia.orgresearchgate.net |
Influence of Counter-ions and Concentration on Hydration Structure
The hydration structure of the lutetium(III) ion (Lu³⁺) in aqueous solution is significantly influenced by the nature of the counter-ions present and the concentration of the salt. The Lu³⁺ ion, due to its high charge density as the smallest lanthanide, typically coordinates with water molecules to form a stable hydration complex. uniroma1.it However, the composition and geometry of this primary hydration sphere can be altered by interactions with anions, particularly at higher concentrations.
In dilute aqueous solutions containing weakly coordinating or non-coordinating anions like perchlorate (B79767) (ClO₄⁻) and triflate (CF₃SO₃⁻), the lutetium(III) ion exists predominantly as the octahydrated aqua ion, [Lu(H₂O)₈]³⁺. nih.govmdpi.com Spectroscopic studies have confirmed that in these solutions, the [Lu(H₂O)₈]³⁺ species is the stable, fully hydrated form. mdpi.com The dominant geometry for this complex is an 8-fold square antiprism (SAP), although a minor population of 9-fold tricapped trigonal prism (TTP) complexes is also present, indicating a dynamic equilibrium. uniroma1.itnih.gov
The influence of the counter-ion becomes more pronounced with anions that have a stronger coordinating ability, such as chloride (Cl⁻). In aqueous solutions of lutetium(III) chloride (LuCl₃), the chloride ion can penetrate the inner hydration sphere and directly coordinate with the Lu³⁺ ion. This process is highly dependent on concentration. As the concentration of LuCl₃ increases, an equilibrium is established between the fully hydrated [Lu(H₂O)₈]³⁺ ion and a mono-chloro complex, [Lu(H₂O)₇Cl]²⁺, where a chloride ion has displaced one water molecule. nih.govmdpi.com This inner-sphere complex formation becomes significant at high concentrations but is observed to vanish at dilutions below 0.5 mol·L⁻¹. nih.govmdpi.com
Even with weakly coordinating anions like perchlorate, concentration plays a critical role. In highly concentrated solutions (e.g., 2.233 mol·L⁻¹ Lu(ClO₄)₃), the limited availability of water molecules is insufficient to fully hydrate both the Lu³⁺ cations and the ClO₄⁻ anions. This leads to the formation of outer-sphere ion pairs, represented as [Lu(OH₂)₈]³⁺·ClO₄⁻. mdpi.com In this arrangement, the perchlorate ion does not displace a water molecule from the primary coordination sphere but remains closely associated with the hydrated cation. mdpi.com This interaction is evidenced by slight shifts and broadening of bands in Raman spectra. mdpi.com
Studies comparing different anions have shown that their complexing ability is a key factor. For instance, triflate anions show a minimal tendency to coordinate with lanthanide ions in the first solvation shell, while nitrate ions can form contact ion pairs. nih.gov Despite these interactions, lanthanide ions, including lutetium, show a strong preference for coordinating with water molecules. nih.gov Importantly, the presence of these counter-ions in the first or second coordination shell does not significantly alter the primary Lu-O bond distance or the fundamental symmetry of the hydration complex. nih.gov
The following tables summarize the observed effects of different counter-ions and concentration on the lutetium(III) hydration structure.
Table 1: Effect of Counter-ion Type on Lutetium(III) Hydration Sphere
| Counter-ion | Formula | Coordinating Ability | Observed Interaction with Lu³⁺ Hydration Sphere |
|---|---|---|---|
| Perchlorate | ClO₄⁻ | Weakly Coordinating | Forms outer-sphere ion pairs at high concentrations; does not enter the inner sphere. mdpi.com |
| Triflate | CF₃SO₃⁻ | Weakly Coordinating | The [Lu(H₂O)₈]³⁺ complex remains stable; considered non-coordinating in most conditions. nih.govnih.gov |
| Chloride | Cl⁻ | Moderately Coordinating | Forms inner-sphere [Lu(H₂O)₇Cl]²⁺ complex at concentrations > 0.5 mol·L⁻¹. nih.govmdpi.com |
Table 2: Concentration-Dependent Species in Aqueous Lutetium(III) Chloride Solution
| LuCl₃ Concentration (mol·L⁻¹) | Predominant Lutetium Species | Reference |
|---|---|---|
| < 0.5 | [Lu(H₂O)₈]³⁺ (fully hydrated ion) | mdpi.com |
Table of Compounds Mentioned
| Compound Name | Formula |
|---|---|
| Lutetium(III) sulfate hydrate | Lu₂(SO₄)₃·nH₂O |
| Lutetium(III) chloride | LuCl₃ |
| Lutetium(III) perchlorate | Lu(ClO₄)₃ |
| Lutetium(III) triflate | Lu(CF₃SO₃)₃ |
Theoretical and Computational Investigations of Lutetium Iii Sulfate Hydrate Systems
Density Functional Theory (DFT) Calculations for Lutetium-Water Clusters
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to study lutetium-water clusters, providing fundamental information about their molecular geometry, stability, and vibrational properties.
DFT calculations have been employed to determine the optimized geometries and relative stabilities of hydrated lutetium(III) clusters, represented as [Lu(H₂O)n]³⁺ where 'n' is the number of water molecules. These studies indicate that the coordination number (CN) and the geometry of the hydration shell are key determinants of the system's stability.
Research has shown that in aqueous solutions, the lutetium(III) ion likely exists as both eight- and nine-coordinate species. aip.org The eight-coordinate aqua ion, [Lu(H₂O)₈]³⁺, predominantly adopts a square antiprism (SAP) geometry. nih.govuniroma1.it A smaller fraction of nine-coordinate complexes, [Lu(H₂O)₉]³⁺, are also present, typically arranged in a tricapped trigonal prism (TTP) geometry. nih.govuniroma1.it Some molecular dynamics simulations suggest that the hydration shell of lutetium(III) is dynamic, switching between a distorted bicapped trigonal prism and a distorted square antiprism, with the latter being slightly more favored. aip.org
The stability of these hydrated clusters is evaluated by calculating their binding energies. The Lu-O bond distances are a critical parameter derived from these calculations, which can be compared with experimental data from techniques like EXAFS (Extended X-ray Absorption Fine Structure). DFT calculations have provided Lu-O bond distances that are in good agreement with experimental findings. aip.org
| Method | Coordination Number (CN) | Lu-O Bond Distance (Å) | Reference |
|---|---|---|---|
| EXAFS | 7.97 ± 0.10 | 2.338 ± 0.002 | aip.org |
| EXAFS | 7.7 ± 0.1 | 2.31 ± 0.01 | aip.org |
| EXAFS | 8.0 | 2.310 ± 0.001 | aip.org |
| QMCF-MD | ~8 | 2.35 | aip.org |
Frequency calculations based on DFT are used to characterize the stationary points on the potential energy surface and to predict vibrational spectra. For the optimized geometries of lutetium-water clusters, real (positive) frequencies confirm that the structure is a true minimum. aip.org These calculations are crucial for assigning vibrational modes observed in experimental Raman and infrared spectroscopy.
A key application of these calculations is the study of isotopic effects. By substituting hydrogen with its heavier isotope, deuterium, in the water molecules ([Lu(D₂O)₈]³⁺), a predictable shift in vibrational frequencies is expected for modes involving hydrogen motion. This isotopic shift can be calculated and compared with experimental data to confirm spectral assignments.
DFT calculations, combined with a polarizable continuum model to simulate the bulk solvent, have been used to compute the vibrational frequencies for the [Lu(H₂O)₈]³⁺ cluster and its deuterated analog. nih.gov A weak, isotropic mode observed around 396 cm⁻¹ in Raman spectra of aqueous Lu(III) solutions was assigned to the totally symmetric stretching mode (ν₁) of the [Lu(OH₂)₈]³⁺ cage. nih.gov In heavy water (D₂O), this mode was observed at 376.5 cm⁻¹. nih.gov The calculated frequencies and the resulting isotopic shift show fair to good agreement with these experimental values, confirming the assignment of this mode. nih.gov
| Species | Experimental Frequency (cm⁻¹) | DFT-Calculated Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| [Lu(H₂O)₈]³⁺ | 396 | 376.3 | nih.gov |
| [Lu(D₂O)₈]³⁺ | 376.5 | 356.3 | nih.gov |
Molecular Dynamics (MD) Simulations of Lutetium(III) Aqua Ions
Molecular dynamics (MD) simulations provide a computational microscope to view the time-dependent behavior of molecular systems. For the hydrated lutetium(III) ion, MD simulations offer detailed insights into the dynamics of the hydration shells, water exchange processes, and the influence of environmental factors like temperature.
The Quantum Mechanical Charge Field (QMCF) molecular dynamics approach is a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) method. In this formalism, the most chemically significant part of the system—the lutetium(III) ion and its first and second hydration shells—is treated with quantum mechanics, while the rest of the solvent is handled by a simpler molecular mechanics force field. aip.orgresearchgate.net This method allows for an accurate description of the ion-water interactions, including many-body effects, which are crucial for highly charged ions. aip.org
A QMCF-MD simulation of lutetium(III) in a dilute aqueous solution at 298.15 K confirmed that the ion is predominantly eight-coordinated. aip.org The simulation revealed a dynamic first hydration shell where the geometry fluctuates between a distorted bicapped trigonal prism and a distorted square antiprism, with the latter being slightly more prevalent. aip.org The results from the QMCF-MD simulation, such as the Lu-O radial distribution function, are in good agreement with experimental data. aip.org
The exchange of water molecules between the first hydration shell of an ion and the bulk solvent is a fundamental chemical process. MD simulations are particularly well-suited to study the kinetics and mechanisms of this exchange. The mechanism can be broadly classified as dissociative (D), where a ligand departs from the coordination sphere before the new ligand enters, or associative (A), where the incoming ligand first binds to form an intermediate with a higher coordination number.
For the heavy lanthanoid ions, including lutetium(III), an associative mechanism is generally proposed. aip.orgnih.gov Polarizable force field MD simulations suggest that the water exchange process for the lutetium(III) aqua ion proceeds via an associative pathway. aip.orgnih.gov In this mechanism, the dominant eight-coordinate square antiprism (SAP) complex temporarily undergoes a structural change, passing through a nine-coordinate tricapped trigonal prism (TTP) intermediate before releasing a water molecule. aip.orgnih.gov This contrasts with a single dissociative event observed in a shorter QMCF-MD simulation, highlighting the need for longer simulation times to achieve statistical significance for rare events like water exchange. aip.orguniroma1.it
Temperature has a significant impact on the dynamic properties of the hydrated lutetium(III) ion. MD simulations performed at different temperatures (e.g., 277 K, 298 K, 423 K, and 632 K) provide a detailed understanding of these effects. aip.orgnih.govuniroma1.it
As temperature increases, the thermal energy of the system rises, leading to more frequent and faster water exchange events. aip.orgnih.gov Consequently, the mean residence time (MRT) of water molecules in the first hydration shell of the Lu³⁺ ion decreases. At room temperature, the MRT for Lu³⁺ is found to be longer compared to the central elements of the lanthanide series. nih.gov From the temperature-dependent simulations, kinetic rate constants for water exchange and the activation parameters for the process (such as activation enthalpy, ΔH‡, and activation entropy, ΔS‡) can be determined. aip.orgnih.gov These simulations show that as temperature increases, the proportion of minor coordination species also tends to increase. researchgate.net
Ab Initio Studies of Lutetium(III) Hydration Behavior
Ab initio quantum mechanical calculations and molecular dynamics (MD) simulations have been employed to elucidate the structural and dynamical properties of the hydrated Lutetium(III) ion, Lu(H₂O)n³⁺. These studies are fundamental to understanding the behavior of Lutetium(III) salts in aqueous solutions.
A primary focus of these investigations has been the determination of the coordination number (CN) of the Lu(III) ion in water. Due to its small ionic radius and high charge density as the last element in the lanthanide series, the hydration structure of Lutetium(III) is of particular interest. uniroma1.it Computational studies, including ab initio MD, Quantum Mechanical Charge Field-Molecular Dynamics (QMCF-MD), and polarizable force field MD, have consistently shown that the Lu(III) aqua ion is predominantly eight-coordinate (octahydrated). uniroma1.itaip.orgnih.gov
The geometry of this primary hydration shell is highly dynamic. The dominant configuration is an 8-fold square antiprism (SAP). uniroma1.itnih.gov However, simulations also indicate the presence of a distorted bicapped trigonal prism (BTP) geometry, with the hydration structure continually fluctuating between these two closely related configurations. uniroma1.itaip.org Furthermore, some studies detect a small population (around 3%) of 9-fold coordinated complexes, typically arranged in a tricapped trigonal prism (TTP) geometry. uniroma1.itnih.gov This coexistence of 8- and 9-fold coordination states suggests that the water exchange process for the Lu(III) aqua ion likely proceeds through an associative mechanism, where a 9-fold TTP intermediate is formed. nih.gov
Ab initio and Density Functional Theory (DFT) studies on Lu(H₂O)n³⁺ clusters have further explored the stability and geometry of these hydrated species, confirming that in aqueous solutions, both octa- and nonahydrated forms can exist. researchgate.net These computational approaches provide detailed information on bond distances and the energetics of hydration.
The table below summarizes key findings from various computational studies on the hydration of the Lutetium(III) ion.
| Computational Method | Primary Coordination Number (CN) | Dominant Geometry | Minor Geometries / Species | Key Findings |
| Polarizable Force Field MD | 8 (97%) | Square Antiprism (SAP) | Tricapped Trigonal Prism (TTP, 3%) | The water exchange process likely occurs via an associative mechanism through a 9-fold TTP intermediate. uniroma1.itnih.gov |
| QMCF-MD | 8 | Square Antiprism (SAP) | Bicapped Trigonal Prism (BTP) | The hydration shell dynamically switches between distorted SAP and BTP configurations. aip.org |
| Ab initio / DFT (clusters) | 8 and 9 | Not specified in solution | Not applicable | Calculations on isolated clusters indicate the potential for both octa- and nonahydrated species to exist. researchgate.net |
Computational Modeling of Ion Pair Formation in Aqueous Solutions
While extensive computational work has been performed on the hydration of the isolated Lutetium(III) ion, specific ab initio or molecular dynamics studies focusing on the ion pair formation between Lutetium(III) and the sulfate (B86663) anion (SO₄²⁻) in aqueous solution are not prominently available in the reviewed scientific literature.
Computational studies on other multivalent metal-sulfate systems, such as those involving Al³⁺, Mg²⁺, and other lanthanides like Eu³⁺, have demonstrated the complexity of modeling these interactions. researchgate.netresearchgate.net Such studies typically investigate the potential of mean force to determine association constants and characterize the nature of the ion pairs, distinguishing between contact ion pairs (CIP), solvent-shared ion pairs (SSIP), and solvent-separated ion pairs (2SIP). These simulations require accurate force fields that can correctly describe the strong electrostatic interactions and the significant role of the intervening water molecules' polarization and dynamics. researchgate.netbiorxiv.org
For a Lutetium(III)-sulfate system, it would be expected that the high charge density of both ions would lead to strong interactions, likely favoring the formation of inner-sphere or contact ion pairs, a phenomenon observed for other trivalent lanthanide sulfates. The entropic gain from the release of water molecules from the highly structured hydration shells of both the cation and anion would be a significant driving force for complexation. However, without specific computational models for Lu³⁺ and SO₄²⁻ interactions, detailed quantitative insights into the thermodynamics, kinetics, and structural aspects of their ion pairing remain a subject for future research.
Thermal Behavior and Decomposition Pathways of Lutetium Iii Sulfate Hydrate
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques used in conjunction to study the thermal degradation of hydrated salts. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, indicating endothermic or exothermic events. vbcop.org For rare earth sulfate (B86663) hydrates, thermal degradation in an air atmosphere generally proceeds through three main stages: dehydration, followed by the formation of an oxysulfate, and finally decomposition to the corresponding oxide. kirj.ee
The dehydration of lutetium(III) sulfate octahydrate, Lu₂(SO₄)₃·8H₂O, is a multi-step process where water molecules are released at different temperatures. kirj.ee The process can be complex, with multiple dehydration reactions occurring at closely spaced temperatures. hitachi-hightech.com
Studies on a series of rare earth sulfate hydrates (Ln₂(SO₄)₃·nH₂O) have shown that while the starting temperatures for dehydration are relatively uniform across the series at approximately 380 K (107 °C), the temperatures at which dehydration is complete exhibit a descending trend as the ionic radius of the rare earth ion decreases. kirj.ee As lutetium is the smallest of the lanthanides, its dehydration behavior fits within this trend. The broad endothermic peaks observed in DTA curves are characteristic of dehydration reactions. vbcop.org
| Process | General Temperature Range (K) | Description |
|---|---|---|
| Dehydration | ~380 K (start) | Loss of water molecules to form the anhydrous salt. The completion temperature varies with the specific rare earth element. |
| Oxysulfate Formation | Varies | Decomposition of the anhydrous sulfate to form an intermediate oxysulfate (Ln₂O₂SO₄). |
| Oxide Formation | Varies | Final decomposition of the oxysulfate to the stable rare earth oxide (Ln₂O₃). |
The energy required to remove the water of crystallization is known as the enthalpy of dehydration. This value can be determined from thermoanalytical data. A study of rare-earth(III) sulfate hydrates showed a distinct trend in the heats of dehydration, with a notable break in the trend occurring at gadolinium. kirj.ee For the heavier lanthanides, including lutetium, these values provide insight into the bonding strength of the water molecules within the crystal lattice.
Following the complete removal of water molecules, the resulting anhydrous lutetium(III) sulfate (Lu₂(SO₄)₃) remains stable over a certain temperature range. Upon further heating to higher temperatures, the anhydrous salt undergoes decomposition. This process typically leads to the formation of an intermediate lutetium oxysulfate, with the general formula Lu₂O₂SO₄. kirj.ee This oxysulfate is a stable intermediate before the final decomposition step. At even higher temperatures, the oxysulfate decomposes further, releasing sulfur oxides and leaving behind the most thermally stable product, lutetium(III) oxide (Lu₂O₃). kirj.eeresearchgate.net
Dehydration: Ln₂(SO₄)₃·nH₂O → Ln₂(SO₄)₃ + nH₂O
Oxysulfate Formation: Ln₂(SO₄)₃ → Ln₂O₂SO₄ + 2SO₃ (or SO₂ + ½O₂)
Oxide Formation: Ln₂O₂SO₄ → Ln₂O₃ + SO₃ (or SO₂ + ½O₂)
Reaction Kinetics of Hydration/Dehydration Processes
The study of the kinetics of hydration and dehydration reactions is essential for applications such as thermochemical heat storage. acs.org Research on various trivalent metal sulfates, including several rare-earth sulfates, has shown that the hydration/dehydration reactions are reversible and can proceed rapidly below 250 °C. nih.gov
Rare-earth sulfates, in particular, exhibit narrow thermal hystereses (the temperature difference between the forward and reverse reactions) of less than 50 °C. acs.orgnih.gov This small hysteresis indicates that only a small driving force is needed to initiate the reaction, which suggests superior reaction rates compared to other metal sulfates. acs.org The kinetics of such gas-solid reactions can be complex, often modeled based on nucleation and nuclei growth processes or diffusion mechanisms. researchgate.net For example, studies on the dehydration of other sulfate hydrates have identified that the rate-determining step can be the diffusion of water molecules through the solid or the transfer of water from the crystal surface to the surrounding atmosphere. researchgate.net
Solution Chemistry and Complexation Behavior of Lutetium Iii Sulfate
Hydration and Hydrolysis of Lutetium(III) Ions in Aqueous Solution
In an aqueous environment, the lutetium(III) ion is subject to hydration and hydrolysis, processes primarily governed by its high charge-to-radius ratio. nih.gov As the final and smallest of the lanthanide series, lutetium exhibits the most pronounced hydrolysis among its trivalent peers. nih.gov
The hydration of Lu³⁺ in aqueous solutions of perchlorate (B79767) and triflate has been investigated using Raman spectroscopy. These studies have identified a weak, isotropic mode at 396 cm⁻¹, which is assigned to the totally symmetric stretching mode of the octahydrated lutetium ion, [Lu(OH₂)₈]³⁺. nih.govuniroma1.it Molecular dynamics simulations further support this, indicating that an 8-fold square antiprism (SAP) geometry is the predominant configuration for the hydrated Lu(III) ion. uniroma1.it A minor population of 9-fold tricapped trigonal prism (TTP) complexes has also been detected. uniroma1.it
The hydrolysis of Lu³⁺ leads to the formation of hydroxyl complexes. The first step in this process is the formation of the monomeric species, Lu(OH)²⁺. nih.gov The hydrolysis constant for this reaction is the largest among the lanthanide series, reflecting lutetium's high charge density. nih.gov Studies on the solubility and hydrolysis of lutetium have determined the first hydrolysis constant (log₁₀βLu,H) to be -7.92 ± 0.07 and the solubility product constant (log₁₀Ksp,Lu(OH)₃) to be -23.37 ± 0.14 under specific conditions of ionic strength and temperature. researchgate.net
Formation of Chloro-Complex Species in Concentrated Solutions
In concentrated chloride solutions, the chloride ion can displace water molecules from the primary hydration sphere of the Lu³⁺ ion, leading to the formation of chloro-complex species. nih.gov Raman spectroscopic studies have provided clear evidence for the formation of a 1:1 chloro-complex, [Lu(OH₂)₇Cl]²⁺, in concentrated LuCl₃ solutions. nih.gov The formation of this inner-sphere complex is indicated by a downshift of the Lu-O stretching mode from 396 cm⁻¹ to 390 cm⁻¹. nih.gov
Ion Pair Formation with Sulfate (B86663) Anions
In solutions containing sulfate ions, Lutetium(III) can form ion pairs. Lutetium(III) sulfate is known to be moderately soluble in water. americanelements.com The interaction between the trivalent lutetium cation and the divalent sulfate anion can lead to the formation of complexes such as LuSO₄⁺.
While specific thermodynamic data for Lutetium(III) sulfate ion pair formation is not extensively detailed, the behavior can be inferred from studies on other trivalent lanthanides. The stability constants for 1:1 sulfate complexes of trivalent lanthanides have been calculated, providing a framework for understanding the speciation of these elements in sulfate-containing environments. researchgate.net For instance, studies on lanthanum sulfate have shown a tendency for the formation of contact ion pairs in aqueous solutions. nih.gov These findings suggest that in a Lutetium(III) sulfate solution, a significant portion of the lutetium ions will exist in association with sulfate anions.
Sorption and Extraction of Lutetium Ions from Aqueous Solutions
The recovery of lutetium from aqueous solutions is a critical process, often achieved through sorption and extraction techniques. These methods are heavily influenced by the solution chemistry of the lutetium ion.
Enhanced Sorption using Activated Ion Exchangers
Recent research has demonstrated the enhanced sorption of lutetium ions using interpolymer systems composed of different ion exchangers. mdpi.com For example, a system combining Lewatit CNP LF (a cation exchanger) and AV-17-8 (an anion exchanger) has shown significantly improved sorption rates for Lu³⁺ compared to the individual exchangers. mdpi.com The mutual activation of these ion exchangers in an aqueous medium leads to a highly ionized state, thereby enhancing their sorption activity. mdpi.com A mass ratio of 4:2 of Lewatit CNP LF to AV-17-8 was found to be particularly effective, achieving a sorption rate of 42% over a 48-hour period, compared to 25% and 21% for the individual cation and anion exchangers, respectively. mdpi.com
| Ion Exchanger System | Sorption Rate (%) |
|---|---|
| Lewatit CNP LF (Individual) | 25 |
| AV-17-8 (Individual) | 21 |
| Interpolymer System (4:2 ratio) | 42 |
Influence of pH on Sorption Capacity
The pH of the aqueous solution plays a crucial role in the sorption of lutetium ions. The sorption capacity of various sorbents for lutetium is often maximized within a specific pH range. For the interpolymer system "Lewatit CNP LF@AV-17-8" (4:2), the maximum sorption was observed at a pH of 4.7. mdpi.com At this pH, the surface groups of the sorbent are likely more ionized, which enhances their ability to bind with the positively charged lutetium ions. mdpi.com It has been noted in some studies that the optimal pH range for achieving maximum lutetium sorption is between 4.0 and 5.0. materialsciencejournal.org This pH dependence is directly related to the ionic form of lutetium present in the solution.
| Sorbent System | Optimal pH for Maximum Sorption |
|---|---|
| Interpolymer System "Lewatit CNP LF@AV-17-8" (4:2) | 4.7 |
| General Range for Various Sorbents | 4.0 - 5.0 |
Adsorption Models (e.g., Freundlich adsorption model)
The Freundlich adsorption model has been successfully applied to describe the sorption of lutetium(III) ions onto certain sorbents. This empirical model is often used to characterize adsorption on heterogeneous surfaces. mdpi.com The conformity of the sorption data to the Freundlich model for the "Lewatit CNP LF@AV-17-8" interpolymer system indicates its effectiveness as a sorbent for lutetium. mdpi.com This particular system demonstrated a high adsorption capacity of 221.05 mg/g, highlighting its potential for the efficient recovery of lutetium ions. mdpi.com
Applications and Functionalization Research of Lutetium Iii Sulfate Hydrate in Advanced Materials
Catalysis in Petroleum Cracking and Organic Reactions
Lutetium compounds, for which Lutetium(III) sulfate (B86663) is a common precursor, are utilized as catalysts in several industrial chemical processes. scirp.orgsemanticscholar.org Stable lutetium can be used as a catalyst in the fluid catalytic cracking (FCC) process within petroleum refineries. semanticscholar.orgnih.gov In FCC, rare earth elements are often incorporated into zeolite catalysts to enhance their thermal and hydrothermal stability and to modulate their acidic properties. researchgate.net This improvement allows for the processing of heavier crude oil fractions and can increase the yield of valuable products like gasoline and propylene. researchgate.net
The catalytic activity of lutetium extends to key organic reactions. Lutetium-based catalysts are employed in alkylation, hydrogenation, and polymerization processes. scirp.orgnih.govnih.gov The specific electronic configuration of the lutetium ion facilitates these transformations, contributing to efficient and selective chemical synthesis.
Precursors for Advanced Ceramics and Glasses
Lutetium(III) sulfate hydrate (B1144303) is a valuable starting material for producing high-performance ceramics and specialty glasses. scirp.orgnih.gov The resulting lutetium-containing materials exhibit desirable properties such as high density, thermal stability, and chemical inertness. wikipedia.org One of the most significant materials synthesized from lutetium precursors is Lutetium Aluminum Garnet (LuAG), which can be fabricated as a transparent ceramic with applications in optics and laser technology. wikipedia.org
Development of Phosphors and Luminescent Materials
Lutetium-based host materials are integral to the development of phosphors and scintillators for lighting, displays, and medical imaging. scirp.orgmdpi.com The high density and effective atomic number of lutetium make its compounds, such as lutetium oxide (Lu₂O₃), effective hosts for activator ions, providing high stopping power for ionizing radiation. wikipedia.org
To achieve red light emission, lutetium host lattices are typically doped with europium (Eu) ions. scirp.org The specific transition of the Eu³⁺ ion (⁵D₀→⁷F₂) produces a strong, narrow-band red emission around 613 nm. scirp.org Research has demonstrated that doping lutetium oxide (Lu₂O₃) with europium results in phosphors with dominant red emission from the f-f transitions of the Eu³⁺ ions. wikipedia.org Another novel approach involves doping a lutetium silicate (B1173343) host (K₃LuSi₂O₇) with divalent europium (Eu²⁺), which can produce broadband emission in the near-infrared (NIR) region, peaking around 740 nm when excited by blue light. nih.gov This opens possibilities for applications in non-visible light sources and NIR spectroscopy. nih.gov
Cerium-doped Lutetium Oxyorthosilicate (LSO) is a premier scintillation crystal used extensively in medical imaging, particularly in Positron Emission Tomography (PET) detectors. LSO offers a superior combination of high light output (approximately 75% of NaI(Tl)), fast scintillation decay time, high density (7.4 g/cm³), and a high effective atomic number (Z=66). These properties allow for the construction of PET scanners with excellent spatial and timing resolution, leading to higher quality images. LSO's performance is a significant improvement over previously used materials like Bismuth Germanate (BGO).
Table 1: Comparison of LSO and BGO Scintillator Properties for PET Detectors
| Property | Cerium-Doped Lutetium Oxyorthosilicate (LSO) | Bismuth Germanate (BGO) |
| Density | 7.4 g/cm³ | 7.13 g/cm³ |
| Effective Atomic Number (Z) | 66 | 75 |
| Light Output (% of NaI(Tl)) | 75% | 15-20% |
| Primary Decay Time | ~40-42 ns | ~300 ns |
| Peak Emission Wavelength | 420 nm | 480 nm |
| Energy Resolution (511 keV) | ~12% FWHM | 2 to 3 times wider than LSO |
| Coincidence Timing Resolution | 0.46 - 1.4 ns FWHM | >3 times higher than LSO |
Laser Host Materials (e.g., Lutetium Aluminum Garnet (LuAG))
Lutetium(III) sulfate is a precursor for lutetium oxide, a key ingredient in the synthesis of Lutetium Aluminum Garnet (Lu₃Al₅O₁₂, LuAG). wikipedia.orgmdpi.com LuAG is an exceptional host material for solid-state lasers, particularly when doped with active rare-earth ions like Ytterbium (Yb), Thulium (Tm), and Erbium (Er). wikipedia.org The LuAG crystal structure is grown synthetically, often using the Czochralski method. wikipedia.org
Compared to other rare-earth garnets like Yttrium Aluminum Garnet (YAG), LuAG possesses a smaller lattice constant, resulting in a higher density and a crystal field that produces narrower emission linewidths and greater energy level splitting. wikipedia.org This leads to higher efficiency in laser devices. Furthermore, the high mass of the lutetium ion is closer to that of the dopant ions, minimizing alterations to thermal conductivity at higher doping levels. wikipedia.org These outstanding properties make LuAG a preferred material for high-efficiency, diode-pumped solid-state lasers. wikipedia.org
Table 2: Selected Physical and Optical Properties of Lutetium Aluminum Garnet (LuAG)
| Property | Value |
| Chemical Formula | Lu₃Al₅O₁₂ wikipedia.org |
| Crystal Structure | Cubic wikipedia.org |
| Density | 6.7 g/cm³ |
| Melting Point | ~2050 °C |
| Thermal Conductivity | High wikipedia.org |
| Key Features | High density, good thermal conductivity, chemical stability, transparent in visible & NIR regions wikipedia.org |
| Primary Applications | Host material for solid-state lasers, scintillators for high-energy photon detection, transparent ceramics nih.govwikipedia.org |
Based on a comprehensive review of the available search results, there is no specific scientific literature or detailed data concerning the application of Lutetium(III) sulfate hydrate in thermochemical heat storage. While the principles of utilizing salt hydrates for thermal energy storage through hydration and dehydration cycles are well-established for other compounds, research specifically investigating this compound for this purpose is not present in the provided materials.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed information for the specified sections and subsections. The necessary research findings, data on hydration/dehydration reactions, reaction rates, and reversibility for this compound in heat storage applications are not available in the search results.
Future Research Directions in Lutetium Iii Sulfate Hydrate Science
Exploration of Novel Synthetic Routes for Tailored Properties
Future research will likely focus on moving beyond traditional synthesis methods to gain precise control over the physicochemical properties of lutetium(III) sulfate (B86663) hydrate (B1144303). The morphology, particle size, and degree of hydration are critical parameters that influence the material's performance in various applications. The exploration of advanced synthetic strategies is crucial for tailoring these properties.
Novel synthetic methodologies that warrant further investigation include:
Hydrothermal and Solvothermal Synthesis: These techniques, carried out in aqueous or organic solvents at elevated temperatures and pressures, offer excellent control over the crystallization process. researchgate.netnsf.gov By systematically varying parameters such as temperature, pressure, solvent composition, and the presence of structure-directing agents, it may be possible to synthesize new polymorphic forms or hydrates of lutetium(III) sulfate with unique crystal structures and properties. mdpi.comresearchgate.net Research into the hydrothermal synthesis of other lutetium compounds has demonstrated the ability to control particle morphology, which is a promising avenue for lutetium(III) sulfate hydrate as well. researchgate.net
Microwave-Assisted Synthesis: This method utilizes microwave radiation to rapidly and uniformly heat the reaction mixture, often leading to significantly reduced reaction times and energy consumption compared to conventional heating. acs.orgresearchgate.netmdpi.com For this compound, microwave-assisted synthesis could enable the rapid production of nanocrystalline materials with a narrow size distribution, which could be advantageous for catalytic and optical applications. nih.gov
Sonochemical Synthesis: Employing high-intensity ultrasound, sonochemistry can induce unique chemical reactions and material transformations through the process of acoustic cavitation. rsc.org This technique could be explored for the synthesis of nanostructured this compound with high surface areas, potentially enhancing its catalytic activity or dissolution kinetics. Ultrasound has already been shown to enhance the leaching of rare earths using sulfate solutions, suggesting its utility in processes involving rare earth sulfates. ku.ac.ae
Controlled Precipitation: Further refinement of precipitation techniques, including the use of microreactors and advanced mixing strategies, can provide exquisite control over nucleation and growth processes. This would allow for the synthesis of lutetia(III) sulfate hydrate particles with precisely defined sizes and shapes, which is critical for applications in areas like phosphors and ceramics.
A comparative overview of these potential synthetic routes is presented in the table below.
| Synthesis Method | Potential Advantages for this compound | Key Parameters to Investigate |
| Hydrothermal/Solvothermal | Control over polymorphism, crystal habit, and particle morphology. | Temperature, pressure, solvent system, pH, additives/templates. |
| Microwave-Assisted | Rapid reaction rates, energy efficiency, uniform heating, potential for nanosynthesis. | Microwave power and frequency, reaction time, solvent polarity. |
| Sonochemical | Production of nanostructured materials, enhanced reaction rates, unique morphologies. | Ultrasound frequency and power, temperature, solvent properties. |
| Controlled Precipitation | Precise control over particle size and distribution, scalability. | Precursor concentration, pH, mixing rate, temperature, additives. |
Advanced In-Situ Characterization Techniques for Dynamic Processes
A deeper understanding of the fundamental processes governing the formation and transformation of this compound requires the use of advanced in-situ characterization techniques. These methods allow for the real-time observation of dynamic events, providing insights that are not accessible through conventional ex-situ analysis.
Future research in this area should leverage techniques such as:
In-situ X-ray Diffraction (XRD) and Pair Distribution Function (PDF) Analysis: These techniques can be employed during synthesis or thermal decomposition to monitor changes in the crystalline and local atomic structure in real-time. This would enable the identification of metastable intermediates and provide crucial data for understanding reaction mechanisms and kinetics.
In-situ Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These powerful microscopy techniques can visualize the nucleation, growth, and morphological evolution of this compound crystals directly in the reaction medium. This can provide invaluable information on the influence of various synthesis parameters on the final particle characteristics.
In-situ Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques can probe the changes in the chemical bonding and hydration state of lutetium(III) sulfate during its formation, dehydration, and rehydration. This can shed light on the role of water molecules and sulfate ions in the structural dynamics of the material.
In-situ Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a highly sensitive probe of the local chemical environment. In-situ NMR studies could track the transformation of lutetium precursors and the formation of different hydrate phases, providing detailed information on the coordination environment of lutetium ions.
By combining these in-situ techniques, a comprehensive picture of the dynamic processes involved in the science of this compound can be obtained, paving the way for a more rational design of synthesis and processing strategies.
Multi-Scale Computational Modeling for Predictive Understanding
Computational modeling is an increasingly indispensable tool in materials science, offering the potential to predict material properties and guide experimental efforts. A multi-scale modeling approach, which bridges different length and time scales, is particularly well-suited for studying complex materials like this compound.
Future research directions in this domain include:
Ab-initio Calculations: First-principles calculations based on density functional theory (DFT) can be used to predict the electronic structure, bonding characteristics, and vibrational properties of different this compound phases. This can help in understanding the intrinsic stability of various crystal structures and in interpreting experimental spectroscopic data.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound at the atomic level. This includes studying the diffusion of water molecules, the mechanism of dehydration, and the interaction of the material with different solvents and interfaces.
Phase-Field Modeling: This continuum-based approach can be used to simulate the morphological evolution of crystals during growth, providing a link between atomistic processes and macroscopic crystal shapes. This can be a powerful tool for understanding and controlling the morphology of this compound particles.
Thermodynamic Modeling: The development of comprehensive thermodynamic models for the lutetium-sulfate-water system is crucial for predicting phase equilibria and for designing and optimizing separation and purification processes involving lutetium. researchgate.net
The integration of these computational techniques will enable a predictive understanding of the structure-property relationships in this compound, accelerating the discovery and development of new materials with desired functionalities.
Integration of this compound in Multifunctional Materials Systems
While this compound has its own set of properties, its true potential may be realized when it is integrated as a component into multifunctional materials systems. Future research should focus on exploring its use as a precursor or an active phase in a variety of advanced materials.
Promising areas for investigation include:
Phosphors and Scintillators: Lutetium-based materials are renowned for their excellent performance as hosts for luminescent ions in phosphors and scintillators, which are critical components in solid-state lighting, medical imaging (e.g., Positron Emission Tomography), and radiation detection. rsc.orgnrc.govsamaterials.comadvatech-uk.co.uknih.govwikipedia.org Future work could investigate the use of this compound as a precursor for the synthesis of novel lutetium-based phosphors and scintillators, potentially through controlled thermal decomposition or by using it in composite materials. stanfordmaterials.comjustia.com
Heterogeneous Catalysis: Lutetium compounds have shown catalytic activity in various organic reactions, including petroleum cracking, alkylation, and polymerization. samaterials.comalfachemic.comaemree.comamericanelements.comsamaterials.com Research into the thermal decomposition of this compound to form catalytically active lutetium oxide or oxysulfate nanoparticles supported on high-surface-area materials could lead to the development of new and efficient catalysts.
Composite Materials: The incorporation of this compound or its derivatives into polymer or ceramic matrices could lead to composite materials with unique optical, thermal, or mechanical properties. For instance, composites containing lutetium compounds could find applications as X-ray shielding materials due to the high atomic number of lutetium. Research on the adsorption and recovery of lutetium ions using composite hybrid nanomaterials is an emerging area. researchgate.net
Photosensitizers: Recent studies have shown that lutetium-containing porphyrin complexes can act as photosensitizers with balanced fluorescence and phosphorescence, making them suitable for applications such as ratiometric oxygen sensing in photodynamic therapy. rsc.orgnih.gov The use of this compound as a convenient source of lutetium for the synthesis of such complexes could be explored.
The table below summarizes potential applications and the role of this compound in these multifunctional systems.
| Application Area | Potential Role of this compound | Desired Properties |
| Phosphors & Scintillators | Precursor for lutetium-based host materials (e.g., oxides, silicates). | High purity, controlled stoichiometry, uniform particle size. |
| Heterogeneous Catalysis | Precursor for catalytically active lutetium oxide or oxysulfate phases. | High surface area, controlled porosity, thermal stability. |
| Composite Materials | Filler or active component in polymer or ceramic matrices. | Good dispersion, strong interfacial adhesion, desired particle size. |
| Photosensitizers | Lutetium source for the synthesis of photoactive complexes. | High purity, reactivity for complexation. |
Sustainable and Eco-Friendly Methodologies for Lutetium Recovery and Utilization
As the demand for rare earth elements, including lutetium, continues to grow, the development of sustainable and environmentally friendly methods for their recovery and utilization is of paramount importance. Future research should address the entire lifecycle of lutetium, from its extraction to its recycling.
Key research directions in this area include:
Selective Precipitation and Crystallization: Investigating the fundamental thermodynamics and kinetics of this compound precipitation can lead to more efficient and selective separation of lutetium from other rare earth elements. escholarship.org The use of sulfate-based systems is a common strategy in the hydrometallurgical processing of rare earths.
Ion Exchange and Solvent Extraction: Developing novel ion exchange resins and solvent extraction systems with high selectivity for lutetium can improve the efficiency and reduce the environmental impact of current separation technologies. The recovery of rare earths from sulfate solutions is an active area of research.
Recycling of Lutetium-Containing Materials: As lutetium is incorporated into more products, developing effective methods for recycling these materials will be crucial. Research into the dissolution of spent catalysts, phosphors, and other materials in sulfuric acid to recover lutetium as the sulfate could be a viable recycling route.
Bioremediation and Bio-based Recovery: Exploring the use of microorganisms and biological molecules for the selective recovery of lutetium from low-concentration streams and waste products offers a potentially green and cost-effective alternative to conventional methods.
By focusing on these sustainable methodologies, the environmental footprint of lutetium production and utilization can be minimized, ensuring a secure and responsible supply of this critical element for future technologies.
Q & A
Q. How should researchers resolve conflicting reports on the hygroscopicity of this compound?
- Methodological Answer : Design controlled humidity experiments (20–80% RH) with quartz crystal microbalance (QCM) monitoring. Compare weight gain kinetics against certified hygroscopic standards (e.g., LiCl). Note that discrepancies may arise from variations in crystallinity—amorphous phases absorb moisture more readily than crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
